Tert-butyl 4-(6-chloropyridazin-3-yl)-3-methylpiperazine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 6-chloropyridazine-3-amine with tert-butyl 3-methylpiperazine-1-carboxylate . The chloropyridazine group reacts with the piperazine ring, resulting in the formation of the target compound. Detailed synthetic pathways and conditions can be found in relevant literature .
Scientific Research Applications
Histamine H4 Receptor Ligands : Research led by Altenbach et al. (2008) focused on the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), an important target for anti-inflammatory and antinociceptive (pain-relieving) agents. This study explored structural modifications, leading to compounds with potential therapeutic applications in inflammation and pain management. This research is crucial for understanding the role of H4R antagonists in pain and inflammatory diseases (Altenbach et al., 2008).
Crystal Structure Analysis : A study by Xu et al. (2006) synthesized a related compound and analyzed its crystal structure, demonstrating its potential as a building block in chemical synthesis. The study offers valuable insights into the molecular structure and interactions of such compounds (Xu et al., 2006).
Anticancer Drug Intermediates : Zhang et al. (2018) presented a synthesis method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate in small molecule anticancer drugs. This highlights the role of such compounds in developing new anticancer therapeutics (Zhang et al., 2018).
Antimycobacterial and Antifungal Applications : Research by Doležal et al. (2006) explored substituted pyrazinecarboxamides for their anti-mycobacterial and antifungal activities. These studies contribute to the search for new treatments against microbial infections (Doležal et al., 2006).
Synthesis of Novel Protein Tyrosine Kinase Inhibitors : A 2011 study focused on the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the creation of protein tyrosine kinase Jak3 inhibitors. This research is significant for developing new treatments for diseases modulated by protein kinases (Chen Xin-zhi, 2011).
Antituberculotic and Antifungal Agents : Further research by Doležal et al. (2002) investigated the antimycobacterial, antifungal, and photosynthesis-inhibiting activities of substituted amides of pyrazine-2-carboxylic acids. The study contributes to finding new agents against tuberculosis and fungal infections (Doležal et al., 2002).
properties
IUPAC Name |
tert-butyl 4-(6-chloropyridazin-3-yl)-3-methylpiperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-10-9-18(13(20)21-14(2,3)4)7-8-19(10)12-6-5-11(15)16-17-12/h5-6,10H,7-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLSGHMXZYBRAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NN=C(C=C2)Cl)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801121805 | |
Record name | 1-Piperazinecarboxylic acid, 4-(6-chloro-3-pyridazinyl)-3-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801121805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(6-chloropyridazin-3-yl)-3-methylpiperazine-1-carboxylate | |
CAS RN |
1289385-71-2 | |
Record name | 1-Piperazinecarboxylic acid, 4-(6-chloro-3-pyridazinyl)-3-methyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinecarboxylic acid, 4-(6-chloro-3-pyridazinyl)-3-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801121805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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